molecular formula C12H12N4S B15066629 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B15066629
M. Wt: 244.32 g/mol
InChI Key: COVKZSNMYDDQQV-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2,6-dimethylpyridine and an appropriate aldehyde, followed by cyclization with ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput techniques and automated systems to ensure consistent production quality. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated thiazole compounds .

Scientific Research Applications

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of essential biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the combination of both imidazo[1,2-a]pyridine and thiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N4S/c1-7-3-4-10-14-8(2)11(16(10)5-7)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)

InChI Key

COVKZSNMYDDQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C3=CSC(=N3)N)C)C=C1

Origin of Product

United States

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